molecular formula C21H23N3O2 B7909988 N-[(Z)-(1-hexyl-2-oxoindol-3-ylidene)amino]benzamide

N-[(Z)-(1-hexyl-2-oxoindol-3-ylidene)amino]benzamide

Cat. No.: B7909988
M. Wt: 349.4 g/mol
InChI Key: ZGQHMZCITJHYOW-QOCHGBHMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-N’-(1-hexyl-2-oxoindolin-3-ylidene)benzohydrazide involves the reaction of 1-hexyl-2-oxoindoline-3-carbaldehyde with benzohydrazide under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3Z)-N’-(1-hexyl-2-oxoindolin-3-ylidene)benzohydrazide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in derivatives with different functional groups.

Scientific Research Applications

(3Z)-N’-(1-hexyl-2-oxoindolin-3-ylidene)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of (3Z)-N’-(1-hexyl-2-oxoindolin-3-ylidene)benzohydrazide involves its binding to cannabinoid receptors CB2 and CB1. It acts as an agonist at these receptors, with a higher affinity for CB2. This binding leads to the activation of downstream signaling pathways that mediate its effects, such as pain relief in neuropathic conditions .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(Z)-(1-hexyl-2-oxoindol-3-ylidene)amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-2-3-4-10-15-24-18-14-9-8-13-17(18)19(21(24)26)22-23-20(25)16-11-6-5-7-12-16/h5-9,11-14H,2-4,10,15H2,1H3,(H,23,25)/b22-19-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQHMZCITJHYOW-QOCHGBHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=CC=CC=C2C(=NNC(=O)C3=CC=CC=C3)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCN1C2=CC=CC=C2/C(=N/NC(=O)C3=CC=CC=C3)/C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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